6-Ethyl-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
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Overview
Description
6-Ethyl-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine is an aromatic heterocyclic organic compound similar to pyridine. This compound features a pyrimidine ring substituted with an ethyl group, a methyl group, and a pyrazinylazetidinyl group. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine involves multiple steps, starting with the preparation of the pyrimidine core. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The pyrazinylazetidinyl group is introduced through a nucleophilic substitution reaction, where the azetidine ring is formed by reacting a suitable azetidine precursor with a pyrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂ in acetic acid or KMnO₄ in water.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Sodium hydride (NaH) in DMF or potassium tert-butoxide (KOtBu) in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
6-Ethyl-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6-Ethyl-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
Pyrazinylazetidine derivatives: Compounds with similar pyrazine and azetidine moieties.
Other pyrimidine derivatives: Compounds with different substituents on the pyrimidine ring.
Uniqueness
6-Ethyl-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the pyrazinylazetidinyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-ethyl-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-3-11-6-13(18-10-17-11)19(2)12-8-20(9-12)14-7-15-4-5-16-14/h4-7,10,12H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMVUDYDEZUAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N(C)C2CN(C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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